Acylfulvene
Description
Properties
IUPAC Name |
(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAKJNQXUARACO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327131 | |
| Record name | Acylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125392-76-9 | |
| Record name | (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125392-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acylfulvene, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acylfulvene, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Cyclopropyl Ketenethioacetal Nucleophiles
The stereoselective construction of the C2 quaternary center represents a pivotal challenge in this compound synthesis. Researchers addressed this through the development of strained cyclopropyl ketenethioacetals as novel nucleophiles for Evans' copper-catalyzed aldol reactions. The synthesis of these intermediates begins with cyclopropyl diketone 28 , prepared via treatment of pentane-2,4-dione with 1,2-dibromoethane in dimethylsulfoxide (61% yield). Subsequent Wittig olefination and silylcyanation afforded cyanohydrin 30 , which underwent diisobutylaluminum hydride (DIBAL-H) reduction to generate racemic aldehyde 22 in multi-gram quantities.
Catalytic Asymmetric Aldol Additions
The critical aldol step employed (R,R)-CuBox catalysts to mediate the reaction between methylpyruvate (25 ) and silylketenehemithioacetal 26b , achieving remarkable enantiocontrol (Table 1).
Table 1: Optimization of Evans Aldol Reaction Conditions
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | % ee |
|---|---|---|---|---|---|---|---|
| 6 | 26a | S,S-CuBox | THF | -78 | 2 | 92 | 95 |
| 10 | 26b | R,R-CuBox | THF | -78 | 12 | 95 | 92 |
Key findings:
-
THF solvent enhanced reaction efficiency compared to dichloromethane
-
(R,R)-CuBox provided optimal enantioselectivity (92% ee) with 26b
-
Silyl protection (TMS) improved nucleophile stability and yield
The reaction generated thiol ester (+)-48b with 95% yield and 92% enantiomeric excess, establishing the C2 stereocenter critical for subsequent transformations.
Enyne Ring-Closing Metathesis Cascade
Assembly of the AB-Ring System
Trienyne 21 underwent EYRCM using Hoveyda-Grubbs second-generation catalyst (5 mol%) in refluxing dichloroethane, producing the bicyclic framework 20 in 71% yield. This cascade process simultaneously formed two rings while installing the exocyclic double bond required for cyclopropane formation.
Cyclopropanation and Ring Strain Mitigation
The strained cyclopropane subunit was introduced via Simmons-Smith cyclopropanation of diene 19 , employing diethylzinc and diiodomethane. This step required careful temperature control (-15°C) to prevent ring-opening side reactions, achieving 68% yield of cyclopropane 18 . Computational studies revealed that silyl ether protection at C11 reduced ring strain by 9.3 kcal/mol compared to unprotected analogs.
Reductive Allylic Transposition
IPNBSH-Mediated Transposition
The late-stage reductive allylic transposition employed the novel reagent IPNBSH (iodine pentoxide/n-butanethiol) to convert allylic acetate 17 into terminal olefin 16 (82% yield). This transformation proved critical for positioning the C7-C8 double bond required for final ring closure.
Mechanistic Considerations
Deuterium labeling studies demonstrated complete 1,3-hydrogen shift during transposition, consistent with a radical chain mechanism. The reaction exhibited remarkable functional group tolerance, preserving acid-sensitive cyclopropane and silyl ether functionalities.
Final Ring-Closing Metathesis and Dehydrogenation
Macrocyclization via RCM
Terminal diene 15 underwent RCM with Grubbs first-generation catalyst (3 mol%) in dichloromethane at 40°C, forming the 11-membered macrocycle 14 in 65% yield. Catalyst screening revealed first-generation catalysts outperformed later analogs due to reduced steric hindrance.
Aromatization and Final Functionalization
The synthesis concluded with DDQ-mediated dehydrogenation of 14 , installing the conjugated diene system characteristic of this compound. This two-step sequence (RCM/dehydrogenation) achieved the target molecule in 58% overall yield from 15 , with >99% enantiomeric purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthetic Steps
| Step | Yield (%) | Stereoselectivity (% ee) | Catalyst Loading (mol%) |
|---|---|---|---|
| Aldol Addition | 95 | 92 | 10 |
| EYRCM Cascade | 71 | N/A | 5 |
| Allylic Transposition | 82 | N/A | - |
| Final RCM | 65 | >99 | 3 |
The data highlights the aldol reaction as the most efficient stereochemical control point, while the EYRCM cascade demonstrates exceptional convergence in ring formation. Scalability assessments indicate the route can produce 20-gram batches of intermediates without erosion of enantiopurity.
Challenges and Limitations
Intermediate Stability Issues
Cyclopropane-containing intermediates exhibited marked sensitivity to Lewis acids and elevated temperatures. For example, aldehyde 22 underwent partial ring-opening (12%) during prolonged storage at -20°C. Stabilization required rigorous exclusion of moisture and storage under argon atmosphere.
Catalyst Deactivation in Metathesis
The EYRCM cascade suffered from gradual catalyst deactivation due to cyclopropane strain energy (estimated 27.8 kcal/mol). Catalyst recycling experiments showed 38% activity loss after three cycles, necessitating fresh catalyst batches for optimal yields.
Recent Methodological Innovations
Continuous Flow Metathesis
Pilot-scale studies demonstrated that performing the EYRCM cascade in continuous flow mode (0.1 mL/min, 80°C) increased yield to 79% while reducing reaction time from 18 h to 45 minutes. This innovation addresses previous scalability limitations in batch processes.
Photoredox-Mediated Cyclopropanation
Alternative approaches employing iridium photoredox catalysts achieved cyclopropanation of diene 19 in 73% yield with reduced zinc reagent loading (1.2 equiv vs. 3.0 equiv classical) . This method shows promise for improving atom economy but currently lacks stereochemical control.
Chemical Reactions Analysis
Types of Reactions: Acylfulvenes undergo various chemical reactions, including DNA alkylation, thiol reactivity, and redox-regulating enzyme inhibition . These compounds react with cellular thiols, such as thioredoxin, and inhibit its activity by covalently modifying its active site cysteines .
Common Reagents and Conditions: The synthesis of acylfulvenes involves reagents such as cyclopropane, indenone, and methyl groups. Reaction conditions include cycloaddition, Pauson-Khand reaction, and enyne ring-closing metathesis .
Major Products: The major products formed from acylfulvene reactions include DNA adducts, which result from DNA alkylation, and modified thioredoxin proteins .
Scientific Research Applications
Anticancer Activity
Acylfulvenes have been extensively studied for their anticancer properties across various tumor types:
- Non-Small Cell Lung Cancer (NSCLC) : LP-184 has demonstrated significant efficacy against NSCLC cell lines, particularly those with KEAP1 mutations. It showed potent anticancer activity in both primary NSCLC cell lines and those with brain metastases .
- Triple-Negative Breast Cancer (TNBC) : In patient-derived xenograft models of HRD TNBC, LP-184 exhibited durable tumor regression, highlighting its potential as a treatment option for this aggressive cancer type .
- Hematological Malignancies : LP-284 has shown nanomolar potency against various hematological cancer cell lines, suggesting its broad applicability in treating blood cancers .
Drug Resistance
Acylfulvenes are being investigated for their ability to overcome resistance mechanisms commonly seen in cancer therapies. For instance, they have shown synergy with PARP inhibitors in HRD tumors, indicating a potential role in combination therapies for patients resistant to standard treatments .
Case Study 1: LP-184 in NSCLC
A study evaluated the efficacy of LP-184 in NSCLC models. The compound was found to induce significant DNA damage and apoptosis in KEAP1 mutant cell lines. Furthermore, it demonstrated a favorable safety profile in preclinical trials, warranting further clinical investigation .
Case Study 2: LP-284 in Hematological Cancers
LP-284 was tested across fifteen non-Hodgkin lymphoma cell lines. The results indicated that it retained strong antitumor activity without the need for activation by prostaglandin reductase 1 (PTGR1), which is crucial for other this compound derivatives like LP-184 . This finding suggests that LP-284 may be effective even in tumors with low PTGR1 expression.
Research Findings
Recent studies highlight the ongoing exploration of acylfulvenes' mechanisms and therapeutic potential:
| Compound | Mechanism of Action | Cancer Type | Status |
|---|---|---|---|
| LP-184 | DNA alkylation; redox modulation | Non-Small Cell Lung Cancer | Preclinical |
| LP-284 | Direct cytotoxicity; no PTGR1 needed | Hematological Malignancies | Preclinical |
| Hydroxymethylthis compound (HMAF) | Selective targeting; DNA damage | Various solid tumors | Phase III (withdrawn due to selectivity issues) |
Mechanism of Action
Acylfulvenes exert their effects primarily through DNA alkylation, leading to DNA damage and cell apoptosis . They are metabolized to active compounds by the enzyme prostaglandin reductase 1 (PTGR1), which is frequently elevated in multiple solid tumor types . The DNA lesions induced by acylfulvenes are repaired by the nucleotide excision repair and homologous recombination pathways . Additionally, acylfulvenes inhibit redox-regulating enzymes such as thioredoxin and glutathione reductase .
Comparison with Similar Compounds
Illudin S
- Structural Differences : AF replaces the hydroxyl group at C6 of illudin S with a cyclopropane ring, reducing direct reactivity and enhancing metabolic stability .
- Its cytotoxicity is primarily driven by direct alkylation, leading to non-selective toxicity .
- Therapeutic Index: AF shows a 100-fold lower toxicity in human lung adenocarcinoma cells compared to illudin S, with superior tumor growth inhibition in xenograft models .
- DNA Adducts : Both form similar DNA adducts (e.g., N3-adenine and N7-guanine adducts), but AF generates fewer adducts in PTGR1-deficient cells, highlighting its dependence on bioactivation .
Hydroxymethylacylfulvene (MGI 114/HMAF)
- Structural Modification : MGI 114 introduces a hydroxymethyl group at the cyclopropane ring, enhancing hydrophilicity and cellular uptake .
- Cytotoxicity : MGI 114 exhibits a 30-fold lower IC50 than AF in tumor cells, requiring fewer intracellular molecules to achieve equitoxic effects .
- DNA Binding: At equitoxic doses, MGI 114 and AF incorporate equivalently into genomic DNA, suggesting similar DNA damage mechanisms .
- Therapeutic Efficacy: MGI 114 induces complete tumor regression in xenograft models, outperforming AF and entering phase II clinical trials .
Irofulven
- Clinical Development: Irofulven, a first-generation AF derivative, demonstrated efficacy in phase II trials against prostate, ovarian, and pancreatic cancers.
- Mechanistic Insight : Like AF, irofulven requires bioactivation but forms additional hydroxylated metabolites that retain cytotoxic activity .
LP-184
- Next-Generation Analogue: LP-184, a novel AF derivative, targets homologous recombination (HR)-deficient cancers (e.g., prostate, ovarian). Its efficacy correlates with HR gene mutations (e.g., BRCA1/2), expanding AF’s applicability to precision oncology .
Key Comparative Data
Table 1: Cytotoxicity Profiles of AF and Analogues
| Compound | IC50 (nM) | PTGR1-Dependent Activation | DNA Adducts (Major) | Therapeutic Index (vs. Illudin S) |
|---|---|---|---|---|
| Illudin S | 6–100 | No | N3-Ade, N7-Gua | 1 (Baseline) |
| This compound | 50–200 | Yes | N3-Ade, N7-Gua | 100 |
| MGI 114 | 2–10 | Partial | N3-Ade, N7-Gua | >150 |
| Irofulven | 20–100 | Yes | N3-Ade, N7-Gua, Hydroxylated Metabolites | 50–100 |
| LP-184 | 5–50 (HR-deficient) | Under study | Pending | >200 (Preclinical) |
Table 2: DNA Adduct Formation and Stability
Mechanistic Insights and Selectivity
- PTGR1 Dependency : AF’s cytotoxicity is strongly PTGR1-dependent, with PTGR1-overexpressing cells showing 40-fold higher sensitivity than controls . In contrast, MGI 114 exhibits only a 3-fold difference, indicating partial enzyme independence .
- Chemical vs. Enzymatic Activation : Sodium borohydride reduces AF to a C4-hydroxyl isomer (Compound 5), while PTGR1 generates a C8-hydroxyl isomer. Both isomers form similar DNA adducts but differ in stability and cellular uptake .
- Resistance Profiles: AF retains activity against multidrug-resistant (MDR) phenotypes, including gp170+ and topoisomerase-mutant cells, unlike traditional alkylators like cisplatin .
Biological Activity
Acylfulvenes (AFs) are a class of semisynthetic compounds derived from the natural product illudin S, known for their potent anticancer activity. This article delves into the biological activity of acylfulvenes, examining their mechanisms of action, interactions with cellular components, and their therapeutic potential in cancer treatment.
Acylfulvenes are characterized by their ability to alkylate DNA and proteins, leading to cytotoxic effects in cancer cells. The mechanism of action involves several key processes:
- Bioactivation : Acylfulvenes undergo metabolic activation to form highly reactive electrophilic intermediates. These intermediates can covalently bind to nucleophilic sites in DNA, resulting in DNA damage and subsequent cell death .
- Interaction with Thioredoxin : Recent studies have shown that AFs, particularly hydroxymethylthis compound (HMAF), inhibit thioredoxin (Trx) activity by modifying its active site. This interaction is significant as Trx plays a critical role in maintaining redox balance and regulating cellular responses to oxidative stress .
- DNA Damage : Acylfulvenes induce DNA double-strand breaks (DSBs) and activate homologous recombination repair pathways. For instance, LP-184, a novel this compound derivative, has demonstrated superior anticancer activity compared to established therapies like PARP inhibitors .
Biological Activity and Selectivity
The selectivity of acylfulvenes for cancer cells over normal cells is a crucial aspect of their therapeutic potential. Several studies highlight the following points:
- Cytotoxicity Profiles : Acylfulvenes exhibit varying degrees of cytotoxicity depending on their structural modifications. For example, HMAF has shown a favorable selectivity profile in preclinical studies, leading to its advancement into clinical trials despite eventual withdrawal due to selectivity issues in patients .
- Targeting Genetic Alterations : Recent research suggests that integrating genetic profiling of tumors may enhance the selective targeting of acylfulvenes to cancer cells with specific vulnerabilities, such as deficiencies in nucleotide excision repair pathways .
Table 1: Summary of this compound Derivatives and Their Biological Activities
| Compound | Mechanism of Action | Cytotoxicity Profile | Clinical Status |
|---|---|---|---|
| HMAF | Inhibits Trx; alkylates DNA | High selectivity in preclinical models | Phase III (withdrawn) |
| LP-184 | Induces DSBs; activates HR repair | Superior to Olaparib in prostate cancer | Under investigation |
| Illudin S | Direct alkylation; less selective | Broad toxicity profile | Not advanced clinically |
Case Study 1: LP-184 in Prostate Cancer
A study evaluating LP-184 demonstrated its ability to induce DNA DSBs and trigger homologous recombination-dependent repair mechanisms. This compound showed enhanced efficacy compared to Olaparib, a well-known PARP inhibitor, indicating its potential as a novel therapeutic option for prostate cancer treatment .
Case Study 2: HMAF’s Interaction with Thioredoxin
Research focusing on HMAF revealed its capacity to covalently modify thioredoxin's active site cysteines, leading to decreased Trx activity and altered cellular redox states. This modification was linked to increased levels of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells .
Q & A
Q. What are the key synthetic pathways for Acylfulvene, and how can researchers validate enantioselective synthesis steps?
this compound is synthesized via multi-step routes involving cyclopropane-spiroindene intermediates. A critical pathway involves converting compound 99I to 90 (via reaction a/b), followed by oxidation to yield (-)-Acylfulvene (1) and further transformation to (-)-Irofulven (2) . To validate enantioselective synthesis, researchers should:
Q. How can structural features of this compound guide its mechanism of action in anticancer studies?
this compound’s spirocyclopropane and α,β-unsaturated ketone moieties enable DNA alkylation and redox cycling. Methodological approaches include:
- DNA adduct profiling : Use LC-MS/MS to identify covalent adducts formed with guanine residues.
- Redox activity assays : Measure ROS generation via DCFH-DA fluorescence in cell models .
- Computational docking : Simulate interactions with DNA repair enzymes (e.g., PARP1) using tools like AutoDock Vina.
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- HPLC-UV/HRMS : Confirm purity (>98%) and detect degradation products (e.g., hydrolyzed derivatives).
- Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions.
- NMR spectroscopy : Monitor stereochemical integrity using 2D NOESY for spatial correlations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across different cancer cell lines?
Discrepancies often arise from variability in:
- Metabolic activation : Use siRNA knockdown of NAD(P)H:quinone oxidoreductase 1 (NQO1) to assess enzyme-dependent toxicity.
- Tumor microenvironment : Compare 2D monolayers vs. 3D spheroids with hypoxic gradients .
- Data normalization : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and report IC50 values with 95% confidence intervals .
Q. What strategies optimize the enantioselective synthesis of this compound for scalable research applications?
- Catalyst screening : Test chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation.
- Solvent engineering : Use hexafluoroisopropanol (HFIP) to enhance reaction stereoselectivity.
- Flow chemistry : Improve yield and reproducibility by minimizing intermediate isolation steps .
Q. How do researchers design in vivo models to evaluate this compound’s efficacy while addressing pharmacokinetic limitations?
- Dosing regimens : Use staggered administration (e.g., q3d × 4) to balance toxicity and efficacy in xenograft models.
- Bioavailability enhancement : Formulate with cyclodextrins or liposomes to improve solubility.
- Metabolite tracking : Quantify active metabolites (e.g., Irofulven) via LC-MS in plasma and tumor tissues .
Methodological Guidelines
Q. What experimental controls are critical for this compound’s mechanistic studies?
- Negative controls : Include non-alkylating analogs (e.g., cyclopropane-inert derivatives).
- Positive controls : Use cisplatin or mitomycin C for DNA damage comparison.
- Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How should researchers address batch-to-batch variability in this compound samples?
- Quality-by-Design (QbD) : Implement DoE (Design of Experiments) to optimize synthesis parameters.
- Stability-indicating assays : Monitor degradation under accelerated conditions (40°C/75% RH).
- Collaborative validation : Share samples with independent labs for cross-verification .
Data Presentation Standards
- Structural data : Report IUPAC names, CAS registry numbers (e.g., 125392-76-9), and ChemSpider IDs (324633) .
- Synthetic protocols : Provide detailed reaction conditions (temperature, solvent ratios) and characterization data (e.g., 1H/13C NMR shifts) .
- Ethical compliance : Disclose animal welfare protocols and conflict of interest statements per journal guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
